molecular formula C11H13N3O B1406154 3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 1397718-39-6

3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B1406154
CAS No.: 1397718-39-6
M. Wt: 203.24 g/mol
InChI Key: XRSMLQHIEDBNIT-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that features a fused imidazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with 2-aminopyridine in the presence of a suitable catalyst to form the desired imidazo[4,5-b]pyridin-2-one ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[4,5-b]pyridin-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydrogenated derivatives with varying degrees of saturation .

Scientific Research Applications

3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: A closely related compound with similar structural features.

    2-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Another analog with slight variations in the ring system.

Uniqueness

3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to its specific cyclopentyl substitution, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-cyclopentyl-1H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c15-11-13-9-6-3-7-12-10(9)14(11)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSMLQHIEDBNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(C=CC=N3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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